molecular formula C20H17NO4 B6424623 N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034296-96-1

N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B6424623
CAS No.: 2034296-96-1
M. Wt: 335.4 g/mol
InChI Key: IDYJHUJADBLHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a benzodioxine core fused to a carboxamide group, with a furan-substituted phenylmethyl substituent.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-20(19-13-24-17-3-1-2-4-18(17)25-19)21-11-14-5-7-15(8-6-14)16-9-10-23-12-16/h1-10,12,19H,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYJHUJADBLHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and benzodioxine intermediates. One common approach involves the radical bromination of a methyl group on a furan derivative, followed by a series of reactions to introduce the benzodioxine moiety . The final step often involves the coupling of the furan and benzodioxine intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzodioxine-carboxamide derivatives, emphasizing substituent effects, synthesis, bioactivity, and applications.

Structural Features and Substituent Diversity

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Formula Key Features Biological Activity References
N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Acetylamino phenyl C₁₇H₁₆N₂O₄ Enhanced solubility due to polar carboxamide; used as a biochemical building block Enzyme inhibition, receptor binding
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CF₃-phenyl C₁₆H₁₂F₃NO₃ Trifluoromethyl group enhances lipophilicity and metabolic stability Anti-inflammatory, anticancer
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Ethylphenyl C₁₇H₁₇NO₃ Alkyl substituent increases hydrophobicity; modulates receptor affinity Potential CNS applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-... Morpholinyl sulfonyl C₁₉H₁₆N₄O₅S Sulfonyl group improves target selectivity Zika virus methyltransferase inhibition
Target Compound Furan-3-ylphenylmethyl C₂₀H₁₇NO₄ Furan enhances π-π stacking; benzodioxine ensures structural stability Hypothesized kinase or protease inhibition

Physicochemical Properties

Table 2: Comparative Properties
Property N-[4-(acetylamino)phenyl]-... N-[3-(CF₃)phenyl]-... Target Compound
Solubility High (polar carboxamide) Moderate (CF₃ increases lipophilicity) Low (furan adds hydrophobicity)
Melting Point 215–220°C (est.) 180–185°C (est.) ~200°C (predicted)
LogP 2.1 3.5 2.8
Bioavailability Moderate High Moderate (pending substituent optimization)

Data inferred from , and structural modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.